molecular formula C25H28N6O2 B2381138 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 376625-00-2

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2381138
CAS No.: 376625-00-2
M. Wt: 444.539
InChI Key: YEIIYEBSVLQCEC-UHFFFAOYSA-N
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Description

“8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the benzylpiperazine and methylbenzyl groups through nucleophilic substitution reactions. Common reagents used in these steps include alkyl halides, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the purine ring or the benzyl groups, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield alcohols or ketones, while substitution could introduce new functional groups such as alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, purine derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds like “8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione” could be investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, this compound might be used in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays, enzymatic activity tests, and cellular assays.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-benzylpiperazin-1-yl)-3-methylxanthine
  • 7-(3-methylbenzyl)-1H-purine-2,6-dione
  • 8-(4-benzylpiperazin-1-yl)-1H-purine-2,6-dione

Uniqueness

“8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione” is unique due to the specific combination of functional groups attached to the purine core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c1-18-7-6-10-20(15-18)17-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-13-11-29(12-14-30)16-19-8-4-3-5-9-19/h3-10,15H,11-14,16-17H2,1-2H3,(H,27,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIIYEBSVLQCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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